4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-2-yl)benzamide
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Overview
Description
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-2-yl)benzamide is an organic compound that features a benzamide core with a 4-chlorophenylsulfanyl group and a naphthalen-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-2-yl)benzamide typically involves multiple steps:
Formation of the 4-chlorophenylsulfanyl intermediate: This can be achieved by reacting 4-chlorothiophenol with a suitable alkylating agent.
Coupling with benzamide: The intermediate is then coupled with benzamide under appropriate conditions, often involving a base such as potassium carbonate and a solvent like dimethylformamide.
Introduction of the naphthalen-2-yl group: This step involves the reaction of the intermediate with naphthalen-2-ylamine, typically under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide
- 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-hydroxycyclohexyl)benzamide
- 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(2,3-dimethoxybenzyl)-N-methylbenzamide
Uniqueness
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(naphthalen-2-yl)benzamide is unique due to the presence of both the 4-chlorophenylsulfanyl and naphthalen-2-yl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C24H18ClNOS |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C24H18ClNOS/c25-21-10-13-23(14-11-21)28-16-17-5-7-19(8-6-17)24(27)26-22-12-9-18-3-1-2-4-20(18)15-22/h1-15H,16H2,(H,26,27) |
InChI Key |
ALGLJCMWICAQCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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